1,1,2,3,3,3-Hexafluoropropyl methyl ether

描述

Contextualization within Fluorinated Organic Chemistry

1,1,2,3,3,3-Hexafluoropropyl methyl ether, a member of the hydrofluoroether (HFE) family, is a significant compound within the field of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often imparting desirable characteristics such as high thermal stability, chemical inertness, and low surface tension. chemimpex.com Organofluorine chemistry has been a rapidly expanding field, driven by the unique properties that fluorine substitution imparts to molecules, leading to a wide array of applications. nih.gov

Fluorinated ethers, such as this compound, are a class of organofluorine compounds that contain one or more ether functional groups. wikipedia.org These compounds are structurally similar to their hydrocarbon counterparts but possess the distinct properties of fluorocarbons. wikipedia.org The presence of the ether linkage provides a degree of polarity and can influence solvent properties, while the fluorinated alkyl groups contribute to the compound's stability and unique physical characteristics. wikipedia.org These ethers are recognized as valuable building blocks in organic synthesis, allowing for the introduction of fluoroalkyl groups into a variety of molecular structures. nih.govrsc.org

Evolution of Research Interest in Fluorinated Ethers as Specialty Chemicals

Research interest in fluorinated ethers as specialty chemicals has evolved significantly, driven by the need for high-performance materials in various industrial and technological sectors. nist.gov Initially, much of the focus in organofluorine chemistry was on fully halogenated compounds like chlorofluorocarbons (CFCs) and halons. nist.gov However, due to their environmental impact, research shifted towards finding suitable replacements, with fluorinated ethers emerging as a promising class of compounds. nist.govtcichemicals.com

The global fluorochemicals market has seen steady growth, with increasing demand for these materials in industries such as electronics, automotive, pharmaceuticals, and construction. openpr.comgrandviewresearch.comstraitsresearch.comglobenewswire.comtransparencymarketresearch.com This growth is propelled by the need for materials with high thermal stability, chemical resistance, and low surface energy. openpr.com Fluorinated ethers, in particular, have gained attention for their use as solvents, cleaning agents, and in the formulation of specialty coatings and adhesives. chemimpex.com

Recent trends in the fluorochemicals market highlight a move towards more sustainable and environmentally friendly products, including those with low global warming potential (GWP). openpr.comstraitsresearch.com This has spurred further research and development into new formulations of fluoropolymers and other fluorinated compounds. openpr.com Strategic collaborations between chemical manufacturers and research institutions are also advancing the development of new fluorochemicals for critical applications. openpr.com The market for fluorochemicals was valued at USD 38.35 billion in 2024 and is expected to grow, indicating a strong and continuing interest in this area of chemistry. openpr.com

Scope and Objectives of Academic Inquiry on the Compound

Academic inquiry into this compound encompasses its fundamental chemical and physical properties, synthesis methodologies, and its application in various scientific and industrial domains. Researchers are actively investigating its potential as a versatile solvent, a reagent in organic synthesis, and a component in advanced materials. chemimpex.comchemimpex.com

A primary objective of this research is to leverage the unique properties conferred by its fluorinated structure. These properties include excellent thermal stability, low toxicity, and the ability to dissolve a wide range of organic compounds. chemimpex.com This makes it a valuable tool in chemical synthesis and formulation processes. chemimpex.com

Specific areas of research interest include:

Solvent Applications: Its use as a solvent in chemical reactions, particularly in the synthesis of other fluorinated compounds, is a key area of study. chemimpex.com

Materials Science: The compound is being explored for its role in the development of advanced materials, such as fluoropolymers, which exhibit superior chemical resistance and thermal stability. chemimpex.com

Electronics Industry: Its dielectric properties and chemical stability make it a candidate for use in specialty coatings and cleaning agents for electronic components. chemimpex.com

Pharmaceutical Development: Researchers are investigating its utility in drug formulation, where it can aid in solubilizing active pharmaceutical ingredients. chemimpex.com

Environmental Research: The compound is used in studies to understand the behavior and environmental fate of fluorinated compounds. chemimpex.com

The synthesis of this compound is also a subject of academic investigation, with a focus on developing efficient and environmentally benign synthetic routes. One documented method involves the reaction of methanol (B129727) and hexafluoropropylene in the presence of a composite catalyst. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H4F6O |

| Molecular Weight | 182.07 g/mol chemimpex.com |

| CAS Number | 382-34-3 chemimpex.com |

| Appearance | Colorless to almost colorless clear liquid chemimpex.com |

| Boiling Point | 55 °C chemimpex.com |

| Density | 1.41 g/cm³ chemimpex.com |

| Refractive Index | n20/D 1.28 chemimpex.com |

Synthesis of this compound

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield |

| Methanol, Hexafluoropropylene | Composite catalyst (DBN, DMAP, DBU, DABCO), N-methylpyrrolidone | 50°C, 10 s residence time | 95.9% chemicalbook.com |

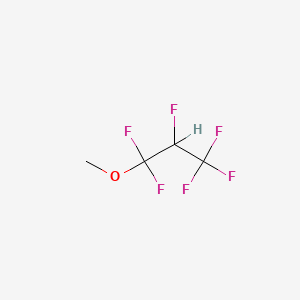

Structure

2D Structure

属性

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c1-11-4(9,10)2(5)3(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMXTDVNDDDCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959148 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-34-3 | |

| Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO51Z7KN9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Historical Perspectives on Synthetic Routes to Hexafluoropropyl Methyl Ethers

The synthesis of hexafluoropropyl methyl ethers has evolved significantly, driven by the need for safer and more efficient production methods. Early approaches were often hampered by challenges that limited their industrial applicability.

Initial methods for producing compounds like 1,1,2,3,3,3-hexafluoropropyl methyl ether often involved reactants and conditions that posed significant safety and environmental concerns. One early method involved the use of highly toxic reagents such as methyl sulfate (B86663). google.com Another approach utilized the oxidation of octafluoroisobutene, a process that also involved toxic materials like elemental sulfur or hazardous nitrogen oxides, making it less suitable for large-scale industrial use. thieme-connect.com

The primary challenges associated with these early synthetic routes included:

Use of Hazardous Materials: Reagents like methyl sulfate are highly toxic and corrosive, necessitating stringent safety protocols and specialized equipment. google.com

Harsh Reaction Conditions: Some methods required high temperatures and pressures, leading to increased energy consumption and equipment costs. thieme-connect.com

Complex Processes: The synthesis pathways often involved multiple complex steps, including the purification of intermediates, which could be dangerous and costly. thieme-connect.com For instance, the separation of by-products with similar boiling points to the desired product proved to be a significant hurdle. thieme-connect.com

Equipment Demands: The corrosive nature of some reactants, such as those used in high-temperature acid digestion, required expensive, corrosion-resistant reactors and high-power equipment like UV generators. thieme-connect.com

To overcome the limitations of earlier methods, research focused on developing safer and more efficient synthetic procedures. A significant advancement was the development of methods that avoided the use of hazardous reagents like methyl sulfate. google.com

One improved approach involves the reaction of hexafluoroisopropanol with methyl carbonate in the presence of a basic catalyst. google.com This method is considered more environmentally friendly and safer for production. The reaction is typically carried out at temperatures between 100 and 300 °C for 0.5 to 10 hours, followed by cooling, filtration, and distillation to obtain a high-purity product. google.com

Another notable development is the synthesis from hexafluoropropylene and methanol (B129727). chemicalbook.com A process using a composite catalyst system in a stainless steel tubular reactor at 50°C has demonstrated high yields of up to 95.9%. chemicalbook.com This continuous flow process represents a significant improvement in terms of efficiency and scalability for industrial production. chemicalbook.com

These improved procedures offer several advantages over historical methods:

Enhanced Safety: By replacing highly toxic reagents, the newer methods significantly reduce risks to personnel and the environment. google.com

Higher Yield and Purity: Optimized reaction conditions and catalysts have led to products with high purity and yield. google.comchemicalbook.com

Greater Stability: The products obtained from these improved methods exhibit high storage and use stability. google.com

Industrial Scalability: The development of continuous flow processes and more benign reaction conditions has made large-scale industrial production more feasible and economical. chemicalbook.comdocumentsdelivered.com

Advanced Catalytic Systems for Compound Synthesis

The industrial synthesis of this compound and related compounds has been significantly advanced by the development of sophisticated catalytic systems, particularly for vapor-phase reactions.

Vapor-phase catalysis has emerged as a key technology for the large-scale, environmentally friendly production of hydrofluoroethers (HFEs). colab.ws This method addresses many of the challenges associated with earlier liquid-phase syntheses, offering a more continuous and efficient process. documentsdelivered.comcolab.ws A notable example is the vapor-phase methylation of 1,1,1,3,3,3-hexafluoroisopropanol to produce 1,1,1,3,3,3-hexafluoroisopropyl methyl ether, a representative HFE. colab.ws

Metal fluorides have been successfully employed as catalysts in the vapor-phase synthesis of HFEs. colab.ws These catalysts have demonstrated effectiveness in promoting the methylation of hexafluoroisopropanol. colab.ws The choice of metal fluoride (B91410) can influence the reaction's efficiency and selectivity. While specific performance data for a broad range of metal fluorides in the synthesis of this compound is proprietary and detailed in patent literature, their general utility in promoting C-F bond formation and etherification reactions is well-established in fluorine chemistry. nih.govnih.gov The catalytic activity is often dependent on the fluoride ion's ability to act as a base or nucleophile under the reaction conditions. nih.gov

Recent research has explored the use of mixed metal oxides as more common and less expensive alternatives to metal fluoride catalysts. colab.ws Mixed oxides of magnesium and aluminum (Mg-Al), derived from hydrotalcite-like precursors, have shown significant promise. colab.wsresearchgate.net These catalysts possess both acidic and basic sites on their surface, which can be tailored by adjusting the Mg/Al ratio, influencing their catalytic performance. colab.wsresearchgate.net

In the vapor-phase methylation of 1,1,1,3,3,3-hexafluoroisopropanol, all tested Mg-Al mixed oxides promoted the formation of the corresponding methyl ether, with efficiency being determined by the catalyst's surface acid-base properties. colab.ws This finding aligns with results from metal fluoride catalysts and provides deeper insight into the reaction mechanism. colab.ws The bifunctional nature of these catalysts, possessing both Lewis acid sites and basic sites, is believed to enhance their catalytic activity. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems for Hexafluoropropyl Methyl Ether Synthesis

| Catalyst System | Reactants | Reaction Type | Temperature (°C) | Yield (%) | Key Advantages |

| Composite Catalyst (DBN, DMAP, DBU, DABCO) | Hexafluoropropylene, Methanol | Continuous Flow | 50 | 95.9 | High yield, mild conditions chemicalbook.com |

| Basic Catalyst (e.g., Metal Carbonate) | Hexafluoroisopropanol, Dimethyl Carbonate | Batch | 100-300 | High | Avoids toxic reagents, high purity google.com |

| Mg-Al Mixed Oxides | 1,1,1,3,3,3-Hexafluoroisopropanol, Methanol | Vapor-Phase | N/A | Effective | Inexpensive, tunable acid-base properties colab.ws |

Vapor-Phase Catalysis for Industrial Production

Impact of Catalyst Surface Properties on Reaction Efficiency and Selectivity

While specific studies detailing the surface properties of catalysts exclusively for this compound synthesis are not extensively documented in public literature, general principles of catalysis are fundamental to understanding reaction outcomes. The efficiency and selectivity of catalytic reactions are intrinsically linked to the physical and chemical properties of the catalyst's surface. kaist.ac.kr Key factors include the catalyst's particle size, crystal structure, and the nature of the support material. kaist.ac.krmdpi.com

In heterogeneous catalysis, reducing the particle size of the catalyst to the nanoscale increases the surface-area-to-volume ratio. mdpi.com This exposes more active sites for the reactants to interact with, which can significantly enhance the reaction rate. mdpi.com For instance, studies on nickel catalysts have shown that as the size of nickel nanoparticles decreases, the methanol turnover frequency increases. kaist.ac.kr

Furthermore, the crystal orientation of a catalyst can expose different crystal planes, which may contain a higher density of active sites, thereby improving catalytic activity. mdpi.com The interaction between the catalyst and its support material can also influence performance by affecting the dispersion of the catalyst, its stability, and the electronic properties of the active sites. mdpi.com These principles suggest that engineering the surface properties of catalysts used in the synthesis of this compound is a critical strategy for optimizing reaction efficiency and selectivity.

Binary Catalyst Systems in Intermediate Synthesis

The synthesis of fluorinated ethers often employs multi-component systems to catalyze the reaction effectively. In the synthesis of the related compound 1,1,1,3,3,3-hexafluoroisopropyl methyl ether, a system involving a primary reactant, such as hexafluoroisopropanol, and a basic catalyst illustrates a two-component approach. google.com The basic catalyst, which can include metal oxides or carbonates, facilitates the reaction with a methylating agent. google.com This type of system, while not always explicitly defined as a "binary catalyst system" in the literature, relies on the interaction of two key chemical species to drive the synthesis of the ether intermediate.

Composite Catalysts in Etherification Reactions

Research has demonstrated the use of a multi-component composite catalyst for the synthesis of this compound from hexafluoropropylene and methanol. chemicalbook.com One specific method utilizes a composite catalyst comprising 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), 4-Dimethylaminopyridine (DMAP), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-Diazabicyclo[2.2.2]octane (DABCO). chemicalbook.com

This reaction is performed in a continuous flow system, where methanol, N-methylpyrrolidone (as a solvent), and the composite catalyst are preheated and then reacted with hexafluoropropylene in a stainless steel tubular reactor. chemicalbook.com This approach has been shown to achieve a high yield of 95.9% and a product content of 96.4%. chemicalbook.com

Table 1: Composite Catalyst System for this compound Synthesis

| Parameter | Value |

|---|---|

| Reactants | Methanol, Hexafluoropropylene |

| Catalyst System | Composite of DBN, DMAP, DBU, DABCO (1:1:0.5:0.5 molar ratio) |

| Solvent | N-methylpyrrolidone |

| Reactor Type | Stainless Steel Tubular Reactor |

| Reaction Temperature | 50°C |

| Molar Flow Rate (Methanol:Solvent:Catalyst:Hexafluoropropylene) | 1 : 1 : 0.1 : 1.05 |

| Residence Time | 10 seconds |

| Yield | 95.9% |

| Product Purity | 96.4% |

Data sourced from Chemicalbook synthesis route description. chemicalbook.com

Green Chemistry Principles in Compound Manufacturing

The manufacturing of this compound is increasingly influenced by the principles of green chemistry, which prioritize waste prevention, the use of less hazardous materials, and the development of energy-efficient processes. mlsu.ac.inchemimpex.com

Development of Environmentally Conscious Synthetic Pathways

A key aspect of green chemistry is the substitution of hazardous reagents with safer alternatives. mlsu.ac.in In the synthesis of related fluorinated ethers, traditional methods sometimes employed highly toxic reagents like methyl-sulfate. google.com Modern synthetic pathways have moved towards less hazardous materials. For example, the use of methyl carbonate in conjunction with an alkali catalyst provides a greener route for methylation, which holds significant benefits for environmental protection and production safety. google.com Another approach involves using halogenated methanes (CH₃X, where X is Cl, Br, or I) as the raw material for methylation, which are generally more available and present a more manageable risk profile than reagents like methyl-sulfate. google.com The compound itself is noted for its relevance in developing environmentally friendly solvents and processes. chemimpex.com

Table 2: Comparison of Methylating Agents in Fluorinated Ether Synthesis

| Methylating Agent | Associated Hazards/Benefits | Green Chemistry Principle Addressed |

|---|---|---|

| Methyl-sulfate | High toxicity, significant environmental and handling concerns. google.com | N/A (Method being replaced) |

| Methyl carbonate | Avoids highly toxic reagents, enhances safety and environmental protection. google.com | Use of Less Hazardous Chemical Syntheses. mlsu.ac.in |

| Halogenated Methane (CH₃X) | Readily available raw materials, milder process conditions. google.com | Use of Safer Solvents and Auxiliaries. mlsu.ac.in |

Pollution-Free and Large-Scale Production Strategies

For industrial-scale manufacturing, the focus is on developing strategies that are both efficient and environmentally benign. The implementation of a continuous flow process using a tubular reactor represents a modern, large-scale production strategy. chemicalbook.com This method allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and purity. chemicalbook.com High efficiency and selectivity directly contribute to pollution prevention by minimizing the formation of byproducts and unreacted waste, aligning with the green chemistry principle of preventing waste rather than treating it after it has been created. chemicalbook.commlsu.ac.in The use of methyl carbonate as a reagent is also highlighted as a pathway to achieving high purity and yield, which is crucial for stable, large-scale, and environmentally sound production. google.com

Mechanistic Investigations of Formation Reactions

The formation of this compound from hexafluoropropylene and methanol proceeds via a nucleophilic addition reaction. In this mechanism, the methanol molecule acts as a nucleophile, while the carbon-carbon double bond in hexafluoropropylene is the electrophile.

The reaction is typically facilitated by a catalyst, often a base. The base can deprotonate methanol to form a methoxide (B1231860) ion (CH₃O⁻). The methoxide ion is a much stronger nucleophile than methanol itself and readily attacks one of the carbon atoms of the double bond in hexafluoropropylene. youtube.com This attack breaks the pi (π) bond, and the electron pair forms a new carbon-oxygen single bond. The electrons from the pi bond are pushed to the adjacent carbon atom, which then abstracts a proton, typically from a proton source in the reaction mixture (like a molecule of the original alcohol or a conjugate acid of the base), to form the final, stable ether product. This mechanistic pathway is analogous to the acid-catalyzed Markovnikov addition of methanol to an alkene or the alkoxyhalogenation of an alkene in the presence of an alcohol. youtube.comyoutube.com

Elucidation of Reaction Mechanisms (e.g., Methylation of Hexafluoroisopropanol)

The synthesis of fluorinated ethers like this compound and its isomer, 1,1,1,3,3,3-hexafluoroisopropyl methyl ether, is primarily achieved through nucleophilic substitution or addition reactions.

One major pathway is the methylation of a corresponding hexafluoro-alcohol. For the isomeric ether, this involves the methylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Due to the strong electron-withdrawing effect of the two trifluoromethyl groups, the hydroxyl proton of HFIP is highly acidic. This allows for easy deprotonation by a base to form the hexafluoroisopropoxide anion. This anion then acts as a potent nucleophile, attacking a methylating agent such as dimethyl sulfate or a halomethane (e.g., methyl chloride) in a classic Williamson ether synthesis mechanism. chemicalbook.comgoogle.com Patents describe reacting hexafluoroisopropanol with methyl carbonate in the presence of a basic catalyst at elevated temperatures (100-300 °C) to achieve methylation. google.comgoogle.com The basic catalysts can include metal oxides, metal carbonates, or aliphatic amides. google.com

Another significant synthetic route, which directly produces this compound, is the base-catalyzed nucleophilic addition of an alcohol to a perfluoroalkene. Specifically, methanol is reacted with hexafluoropropylene. chemicalbook.com The reaction is typically conducted in a polar aprotic solvent like N-methylpyrrolidinone, using a composite catalyst that may include various amine bases such as DBN, DMAP, DBU, and DABCO. chemicalbook.com In this mechanism, the base activates the methanol, which then attacks the electron-deficient double bond of hexafluoropropylene. This method can achieve high yields and selectivity under controlled conditions. chemicalbook.com

| Product | Starting Materials | Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether | 1,1,1,3,3,3-Hexafluoroisopropanol, Methyl Carbonate | Basic catalyst (e.g., Na2CO3, K2CO3, MgO) | Nucleophilic Substitution (Methylation) | google.comgoogle.com |

| 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether | 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542), Chloromethane | Sodium Carbonate, Dimethyl Sulfoxide | Nucleophilic Substitution (Williamson Ether Synthesis) | chemicalbook.com |

| This compound | Hexafluoropropylene, Methanol | Composite amine catalyst (DBN, DMAP, DBU, DABCO), N-methylpyrrolidinone | Nucleophilic Addition | chemicalbook.com |

Role of Intermediates in Synthetic Pathways

Intermediates play a crucial role in the synthesis of this compound and its subsequent use in producing other valuable chemicals. acs.org The starting materials themselves, such as hexafluoropropylene and hexafluoroisopropanol (HFIP), are key industrial intermediates derived from other processes. chemicalbook.comchemicalbook.com

The compound 1,1,1,3,3,3-hexafluoroisopropyl methyl ether, an isomer of the title compound, is a critical intermediate in the synthesis of the fluorinated inhalation anesthetic Sevoflurane. google.comgoogle.com The synthesis of Sevoflurane involves the subsequent fluorination of the methyl group of the ether. A key intermediate in this multi-step process is chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether (also known as sevochlorane). google.com This chlorinated intermediate is prepared by reacting hexafluoroisopropanol with a formaldehyde (B43269) equivalent and a chlorinating agent like thionyl chloride or oxalyl chloride in the presence of a strong acid. google.com The sevochlorane is then converted to Sevoflurane via fluorination. This highlights how hexafluoroisopropyl ethers serve as foundational blocks for more complex fluorinated molecules. google.com The general synthesis of various fluorinated ethers often proceeds through anionic or radical intermediates derived from halogenoperfluoroalkanes. acs.org

| Intermediate Compound | Role | Precursor(s) | Product(s) | Reference |

|---|---|---|---|---|

| Hexafluoropropylene | Starting Material | Industrial Precursors | This compound | chemicalbook.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Starting Material | Industrial Precursors | 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether, Sevochlorane | chemicalbook.comgoogle.com |

| Chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether (Sevochlorane) | Key Intermediate | HFIP, Formaldehyde, Chlorinating Agent | Sevoflurane | google.com |

| 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether | Key Intermediate | HFIP, Methylating Agent | Fluorinated Anesthetics (e.g., via chlorination then fluorination) | google.com |

C-F Bond Activation Studies

Direct C-F bond activation studies specifically targeting this compound are not widely reported in the literature. The carbon-fluorine bond is the strongest single bond in organic chemistry, making compounds like hydrofluoroethers (HFEs) generally inert and chemically stable. researchgate.net This stability is a key property for many of their applications.

Research into the reactivity of HFEs often focuses on atmospheric degradation pathways. For instance, studies on the structurally similar HFE-7000 (CF₃CF₂CF₂OCH₃) show that its atmospheric degradation is initiated by reaction with hydroxyl (OH) or chlorine (Cl) radicals. researchgate.net These reactions proceed via hydrogen abstraction from the methoxy (B1213986) (-OCH₃) group, not by cleavage of a C-F bond. researchgate.net This indicates that under typical environmental or mild laboratory conditions, the C-H bonds are significantly more reactive than the C-F bonds within the molecule. The high strength of the C-F bond presents a considerable challenge for selective chemical transformations. baranlab.org

While direct C-F activation of this specific ether is not a common research topic, the broader field of C-F bond activation is an active area of investigation for other classes of organofluorine compounds. researchgate.netbaranlab.org These studies often require highly reactive systems, such as strong Lewis acids, electrochemically generated reactive species, or transition metal complexes, to achieve C-F bond cleavage. frontiersin.orgrsc.org The insights from these studies underscore the inherent stability of the C-F bonds in molecules like this compound.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |

|---|---|---|

| C-F (in fluoroalkanes) | ~450-500 | Very strong, high activation energy for cleavage, generally unreactive. |

| C-H (in alkanes) | ~410-430 | Strong, but significantly weaker than C-F, making it the preferential site for radical abstraction. |

Chemical Reactivity and Derivatization Studies

Reactivity Profiles within Fluorinated Ether Frameworks

Fluorinated ethers, as a class, are recognized for their unique combination of properties, including high thermal stability, chemical inertness, and specialized solvent capabilities. The reactivity of these compounds is largely dictated by the number and position of fluorine atoms, which exert strong inductive effects, influencing the polarity and strength of adjacent covalent bonds. The high electronegativity of fluorine atoms generally reduces the reactivity of the ether linkage and the adjacent carbon-hydrogen bonds compared to their non-fluorinated counterparts.

However, this general stability does not render them completely unreactive. Fluorinated ethers can participate in a variety of chemical transformations and are considered valuable building blocks in synthetic chemistry, allowing for the introduction of fluorinated moieties into larger molecules. mdpi.com Their reactivity can be "tuned" based on their specific structure. For instance, some highly fluorinated ethers exhibit controlled decomposition within specific environments, such as in localized high-concentration electrolytes for batteries, where their reactivity at interfaces can be leveraged to improve battery performance. The presence of both electron-rich ether oxygen and electron-poor fluorinated alkyl chains creates a molecule with distinct reactive sites, enabling specific chemical interactions and derivatizations under appropriate conditions.

Halogen-Exchange Reactions and Selective Fluoride (B91410) Donation

Halogen-exchange reactions, such as the Finkelstein reaction, are fundamental processes in organic synthesis for the preparation of organofluorine compounds. In these reactions, a halide (typically chloride or bromide) is displaced by a fluoride ion. The efficacy of this exchange depends heavily on the nature of the fluoride source.

In this context, derivatives of 1,1,2,3,3,3-Hexafluoropropyl methyl ether have been identified for their potential role in specialized halogen-exchange reactions. Specifically, research has indicated that the related compound, fluoromethyl 1,1,2,3,3,3-hexafluoropropyl ether, can function as a selective fluoride donor. This capability is significant as it allows for the targeted introduction of fluorine under controlled conditions, a crucial step in the synthesis of complex fluorinated molecules for pharmaceuticals and materials science. The ability to act as a selective fluoride donor highlights a key aspect of the chemical reactivity imparted by the hexafluoropropyl ether structure.

Formation of Key Chemical Intermediates

The derivatization of fluorinated ethers is a key strategy for producing valuable intermediates for further synthesis. While the compound Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether is a critically important intermediate, particularly in the synthesis of modern anesthetics, it is not directly synthesized from this compound. Instead, its synthesis originates from the isomeric precursor 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542), which reacts with reagents like methyl chloride and sodium carbonate. chemicalbook.comnih.gov

Documented pathways for the derivatization of this compound itself lead to different, yet significant, chemical intermediates. A primary example is found in its metabolic transformation. Studies involving rat and human liver microsomes have shown that this compound is metabolized by the enzyme cytochrome P450 2E1. This biochemical reaction leads to the formation of intermediates including inorganic fluoride, formaldehyde (B43269), and the key derivative 2,3,3,3-Tetrafluoropropionic acid . This metabolic conversion serves as a clear example of the compound undergoing derivatization to form a distinct chemical intermediate.

Interaction with Various Reagents and Substrates

The interaction of this compound with different chemical species underscores its reactivity profile. Its synthesis and subsequent reactions provide insight into its chemical behavior. The primary industrial synthesis involves the reaction of hexafluoropropylene with methanol (B129727) in the presence of a catalyst system. chemicalbook.com

The stability of its isomeric counterpart, 1,1,1,3,3,3-hexafluoroisopropyl methyl ether, suggests that this compound is likely stable under normal conditions but may be incompatible with strong oxidizing agents and strong bases, which can attack the ether linkage or abstract protons. Furthermore, its use as a co-solvent in battery electrolytes indicates it interacts with lithium salts and electrode materials, contributing to the formation of a stable solid electrolyte interphase. sigmaaldrich.com The table below summarizes key documented and inferred interactions.

| Reagent/Substrate | Conditions | Observed Interaction/Product | Reference |

|---|---|---|---|

| Hexafluoropropylene and Methanol | 50°C, N-methylpyrrolidone solvent, composite catalyst (DBN, DMAP, DBU, DABCO) | Synthesis of this compound | chemicalbook.com |

| Cytochrome P450 2E1 (in liver microsomes) | Metabolic (in-vitro) | Metabolized to 2,3,3,3-Tetrafluoropropionic acid, inorganic fluoride, and formaldehyde | |

| Strong Oxidizing Agents / Strong Bases | General chemical principles (inferred) | Potential for decomposition or reaction | |

| Lithium Battery Electrolyte Components | Electrochemical cycling (inferred from isomer) | Acts as a cosolvent, contributes to SEI layer formation | sigmaaldrich.com |

Table of Mentioned Compounds

| Common Name/Synonym | IUPAC Name | CAS Number | Molecular Formula |

| This compound | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | 382-34-3 | C4H4F6O |

| 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether | 1,1,1,3,3,3-Hexafluoro-2-methoxypropane | 13171-18-1 | C4H4F6O |

| Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | 26103-07-1 | C4H3ClF6O |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | 1,1,1,3,3,3-Hexafluoropropan-2-ol | 920-66-1 | C3H2F6O |

| Hexafluoropropylene | 1,1,2,3,3,3-Hexafluoroprop-1-ene | 116-15-4 | C3F6 |

| Methanol | Methanol | 67-56-1 | CH4O |

| 2,3,3,3-Tetrafluoropropionic acid | 2,3,3,3-Tetrafluoropropanoic acid | 1514-91-6 | C3H2F4O2 |

| N-methylpyrrolidone | 1-Methylpyrrolidin-2-one | 872-50-4 | C5H9NO |

| Formaldehyde | Methanal | 50-00-0 | CH2O |

Applications in Advanced Materials and Chemical Technologies

Role in Fluoropolymer Synthesis and Material Modification

1,1,2,3,3,3-Hexafluoropropyl methyl ether serves as a critical component in the field of fluoropolymer chemistry, where its properties are leveraged to develop materials with exceptional performance characteristics. Its utility is particularly noted in the synthesis and modification of polymers designed for harsh environments.

The development of materials that can withstand corrosive chemical environments is a significant area of materials science. This compound is utilized as a solvent or carrier in the formulation of specialty coatings and fluoropolymer-based materials. riverlandtrading.com Its effectiveness in this role stems from its ability to dissolve fluorinated polymers, facilitating the creation of uniform and durable coatings. These coatings are applied to surfaces to protect them from chemical attack, thereby enhancing the chemical resistance of the underlying material. The inherent chemical inertness of the ether itself ensures that it does not react with the polymer or the substrate during application, preserving the integrity of the final product. It is particularly suitable for formulations that require high chemical resistance and weatherability. riverlandtrading.com

Thermal stability is a crucial property for materials used in high-temperature applications. This compound exhibits excellent thermal stability, a property that is imparted to the materials it is used to formulate. chemimpex.com It is employed as a solvent in the processing of high-performance fluorinated polymers that are engineered for superior thermal performance. Furthermore, its low volatility and chemical inertness make it a suitable additive or component in specialty lubricants and hydraulic fluids, where it contributes to improved thermal stability and reduced friction at elevated temperatures. riverlandtrading.com

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C4H4F6O nist.gov |

| Molecular Weight | 182.06 g/mol chemuniverse.com |

| Boiling Point | 53 °C lookchem.com |

| Density | 1.419 g/cm³ lookchem.com |

| Refractive Index | 1.283 lookchem.com |

| Appearance | Colorless liquid chemimpex.com |

Solvent Applications in Specialized Chemical Processes

The unique solvent properties of this compound make it a valuable medium for a variety of specialized chemical reactions, where it can improve outcomes and enhance process efficiency.

As a fluorinated ether, this compound is an effective solvent for the synthesis of other fluorinated molecules. chemimpex.com Its ability to dissolve a wide range of organic materials makes it a versatile medium for reactions involving fluorinated reagents and intermediates. chemimpex.com The synthesis of complex fluorinated compounds is often challenging due to the unique reactivity of fluorine-containing molecules. The use of a stable and compatible solvent like this compound can facilitate smoother reaction pathways and improve the yield and purity of the desired products.

In the broader context of organic synthesis, this compound serves as a solvent that can enhance the efficiency and safety of chemical operations. lookchem.com Its high purity and low toxicity profile are advantageous in processes where contamination and worker safety are primary concerns. lookchem.com Research has also indicated that derivatives of this ether can act as selective fluoride (B91410) donors in certain halogen-exchange reactions, which highlights its potential to influence the selectivity of chemical transformations. fluoromart.com By providing a controlled and inert environment, it helps to optimize reaction conditions, leading to more efficient and selective chemical syntheses. lookchem.com

Contributions to Electronics and Semiconductor Industries

The electronics and semiconductor industries demand materials of exceptionally high purity and specific physical properties for their manufacturing processes. This compound meets these stringent requirements and is used in several critical applications. It is utilized as a cleaning and degreasing agent in the manufacturing of electronics due to its ability to effectively remove contaminants and residues. lookchem.com

Its high purity, low surface tension, and non-flammability make it an ideal choice for precision cleaning applications, including the removal of photoresists and solder flux residues from semiconductor wafers and integrated circuits. riverlandtrading.com Furthermore, its excellent thermal stability makes it a suitable cooling medium for managing heat in semiconductor production and other high-temperature electronic processes. chemimpex.com The dielectric properties and chemical stability of the compound also make it a candidate for use in specialty coatings for electronic components.

Table 2: Industrial Applications of this compound

| Industry | Application | Function |

| Advanced Materials | Fluoropolymer synthesis and coating formulation | Solvent/Carrier |

| Chemical | Synthesis of fluorinated compounds | Reaction medium |

| Electronics | Cleaning of semiconductor wafers and components | Cleaning agent |

| Semiconductor | High-temperature thermal management | Cooling fluid |

Pharmaceutical Development and Active Pharmaceutical Ingredient Solubilization

In the pharmaceutical industry, this compound finds application as a solvent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). aosc.in Its high solubilizing capacity and chemical stability are key attributes that make it suitable for this purpose. aosc.in By effectively dissolving APIs, it can enhance the formulation of drug compounds, which is a critical aspect of developing effective drug delivery systems. fluoromart.com

Research into Electrolyte Enhancement in Lithium-Ion Batteries

The quest for lithium-ion batteries with higher energy density and improved safety has led researchers to explore novel electrolyte formulations. Partially fluorinated ethers (PFEs), including compounds structurally related to this compound, are being investigated for their ability to improve the performance of high-voltage lithium-ion batteries.

Impact on Oxidative Durability of Electrolytes

A key challenge in developing high-voltage lithium-ion batteries is the oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface. This degradation leads to a decline in battery performance over time. Research into partially fluorinated ethers has shown that their inclusion as a co-solvent in the electrolyte can significantly enhance its oxidative durability.

A study by Kim et al. (2017) investigated a partially fluorinated ether (PFE) mixture in combination with fluoroethylene carbonate (FEC) for high-voltage applications. While the specific PFE mixture in that study consisted of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane and 2-(difluoro(methoxy)methyl)-1,1,1,2,3,3,3-heptafluoropropane, the findings highlight the general benefits of such fluorinated ethers. The research demonstrated that the PFE-containing electrolyte effectively mitigated the oxidative decomposition of the electrolyte on the surface of a high-voltage LiNi0.4Mn1.6O4 cathode. kaist.ac.kracs.org This improved stability is crucial for maintaining the integrity of the electrode-electrolyte interface and ensuring the longevity of the battery.

The inherent chemical stability of the C-F bond in fluorinated ethers contributes to their resistance to oxidation at high potentials, a critical attribute for next-generation battery technologies.

Implications for High-Voltage Battery Performance

The enhanced oxidative stability of electrolytes containing partially fluorinated ethers has profound implications for the performance of high-voltage lithium-ion batteries. The study by Kim et al. (2017) revealed that the synergistic effect of the PFE and FEC not only protected the high-voltage cathode but also enabled stable cycling of graphite anodes. kaist.ac.kracs.org

The research showed that a full cell composed of a graphite anode and a LiNi0.4Mn1.6O4 cathode, utilizing the PFE-based electrolyte, exhibited a capacity retention of 70.3% after 100 cycles at a 1C rate. acs.org Furthermore, the coulombic efficiency, a measure of the charge and discharge efficiency, remained high at 99.7%. acs.org These results underscore the potential of fluorinated ethers to enable the practical application of high-energy-density battery systems.

A patent for self-charging electrochemical cells also lists this compound as a potential solvent in the electrolyte, further indicating its relevance in advanced battery designs.

Table 1: Performance of Graphite/LiNi0.4Mn1.6O4 Full Cell with PFE-based Electrolyte

| Performance Metric | Value |

|---|---|

| Capacity Retention (after 100 cycles at 1C) | 70.3% |

| Coulombic Efficiency (after 100 cycles at 1C) | 99.7% |

Data based on research by Kim et al. (2017) on a related PFE mixture.

Heat Transfer Applications

Hydrofluoroethers (HFEs), the class of compounds to which this compound belongs, are recognized for their utility as heat transfer fluids. These compounds offer a unique combination of properties, including high thermal stability, low viscosity, and non-flammability, making them suitable for a variety of thermal management applications.

While specific data on the heat transfer properties of this compound are not extensively detailed in publicly available literature, the general characteristics of HFEs suggest its potential in this area. Research on a commercial fluid, HFE 7100, which is a mixture of methyl nonafluorobutyl ethers, indicates the thermophysical properties that make these compounds effective for heat transfer. Studies on such mixtures, which have included small amounts of this compound as an impurity, have contributed to the understanding of the behavior of these fluids.

The low surface tension and good wetting properties of HFEs allow them to make excellent contact with surfaces, facilitating efficient heat exchange. Their dielectric properties also make them safe for use in cooling electronics and other electrical equipment.

Table 2: General Properties of Hydrofluoroethers Relevant to Heat Transfer

| Property | General Characteristic |

|---|---|

| Thermal Stability | High |

| Viscosity | Low |

| Flammability | Non-flammable |

| Dielectric Strength | High |

Further research is needed to fully characterize the specific heat transfer performance of this compound to establish its suitability for various cooling and heating applications.

Environmental Science and Ecotoxicological Research

Atmospheric Fate and Degradation Pathways

The ultimate fate of 1,1,2,3,3,3-hexafluoropropyl methyl ether in the environment is largely determined by its atmospheric chemistry, which dictates its persistence and the nature of its degradation products.

Direct photolysis is not considered a significant degradation pathway for this compound. The primary mechanism for its removal from the atmosphere is through reactions with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms. researchgate.net The absorption of infrared radiation by hydrofluoroethers (HFEs) contributes to their global warming potential, but this does not lead to direct photolytic breakdown in the lower atmosphere. researchgate.net

A 2024 study by Albaladejo et al. provides crucial kinetic data for the atmospheric degradation of HFE-356mec3. researchgate.net The rate coefficient for the reaction of HFE-356mec3 with OH radicals was determined to be on the order of 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. researchgate.net For the reaction with Cl atoms, the rate coefficient was found to be (2.30±1.08)×10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298K. researchgate.net These reactions initiate the breakdown of the molecule in the troposphere.

The atmospheric lifetime of this compound has been estimated based on its reaction with atmospheric oxidants. In urban inland areas, the estimated lifetime is 1.4 years, while in coastal tropospheric regions, it extends to 8.7 years. researchgate.net These lifetimes are significantly shorter than those of the CFCs and PFCs they are designed to replace.

With regard to biodegradability, hydrofluoroethers as a class of compounds are generally not readily biodegradable. omicsonline.orgnih.gov Specific studies on the aerobic and anaerobic biodegradation of this compound are not widely available in the reviewed literature. However, the persistence of other fluorinated compounds raises concerns about their ultimate fate in the environment. nih.gov

Environmental Partitioning and Transport Behavior

The movement and distribution of this compound between air, water, and soil are governed by its physical and chemical properties.

Hydrofluoroethers, including this compound, are characterized by high vapor pressures and low water solubility, which favors their partitioning into the atmosphere. omicsonline.orgoecd.org While specific data for the Henry's Law constant for this compound were not found in the reviewed literature, its physical properties suggest a high potential for volatilization from water and soil surfaces. This means that the atmosphere is the most likely environmental sink for its emissions. omicsonline.org

Potential for Long-Range Environmental Transport

The potential for a chemical to undergo long-range environmental transport is closely linked to its atmospheric lifetime. With an atmospheric lifetime ranging from 1.4 to 8.7 years, this compound has a moderate potential for long-range transport. researchgate.net This is shorter than many legacy persistent organic pollutants, but still sufficient for the compound to be distributed over significant distances from its emission sources.

Ecotoxicity Assessments and Environmental Impact

The ecotoxicological profile of this compound has been evaluated through studies on various aquatic organisms. The available data indicate a low to moderate level of toxicity to the species tested.

An OECD SIDS (Screening Information Dataset) Initial Assessment Profile for a category of related substances provides the following ecotoxicity data:

| Test Organism | Endpoint | Duration | Value (mg/L) |

| Fathead minnow (Pimephales promelas) | LC50 | 96-hour | 51 |

| Water flea (Daphnia magna) | EC50 | 48-hour | 131 |

| Green algae (Pseudokirchneriella subcapitata) | ErC50 | 72-hour | 82 |

| Green algae (Pseudokirchneriella subcapitata) | EbC50 | 72-hour | 33 |

| Water flea (Daphnia magna) | NOEC (reproduction) | 21-day | 32 |

| Green algae (Pseudokirchneriella subcapitata) | NOEC (growth rate) | 72-hour | 13 |

| Source: OECD SIDS Initial Assessment Profile oecd.org |

These findings suggest that while not acutely toxic at very low concentrations, this compound can have adverse effects on aquatic life at concentrations in the tens of milligrams per liter.

Effects on Aquatic Ecosystems

There is a notable lack of specific research findings on the effects of this compound on aquatic ecosystems. Safety Data Sheets for the compound explicitly state that data on its toxicity to fish, crustacea, and algae are not available.

In the broader context of hydrofluoroethers, some studies on related compounds suggest a generally low level of risk to aquatic life. For instance, isomeric mixtures such as HFE-7100 and HFE-7200 have been reported to have insignificant toxicity to aquatic plants and animals. researchgate.netnih.gov A risk assessment conducted for another HFE, HFE-7500, which has low water solubility and high vapor pressure, also indicated a very low potential risk to aquatic systems. epa.govnih.gov These findings, however, are for structurally different molecules and cannot be directly extrapolated to this compound.

Short-chain per- and polyfluoroalkyl substances (PFAS), a category that includes HFEs, are known for their persistence and mobility in aquatic environments, which can lead to contamination of water resources. nih.govepa.gov The behavior of this compound in this regard has not been specifically documented.

Table 1: Summary of Aquatic Ecotoxicity Data for this compound

| Test Organism | Toxicity Data (LC50/EC50) | Source |

| Fish | No data available | TCI America SDS |

| Crustacea (e.g., Daphnia) | No data available | TCI America SDS |

| Algae | No data available | TCI America SDS |

Terrestrial Environmental Considerations

Similar to aquatic ecosystems, there is a significant gap in the scientific literature regarding the specific effects of this compound on the terrestrial environment. Key environmental fate parameters have not been experimentally determined for this compound.

General information on HFEs suggests that due to their physical properties, they are more likely to be absorbed into the ground than to persist in the atmosphere. wikipedia.org However, without specific data on soil adsorption/desorption, biodegradability, and bioaccumulation potential for this compound, a thorough assessment of its terrestrial environmental risk is not possible.

Table 2: Environmental Fate and Transport Data for this compound

| Parameter | Value | Source |

| Persistence/Degradability | No data available | TCI America SDS |

| Bioaccumulative Potential (BCF) | No data available | TCI America SDS |

| Mobility in Soil (Log Pow) | No data available | TCI America SDS |

Contribution to Greenhouse Gas Emissions and Global Warming Potential

Hydrofluoroethers are recognized as greenhouse gases, but they are generally considered to have a lower global warming potential (GWP) compared to the CFCs and HFCs they are designed to replace. nih.govalfa-chemistry.com This is primarily due to the presence of the ether linkage, which can reduce their atmospheric lifetimes. acs.org The GWP is a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO2). epa.gov

Despite the importance of this metric, a specific GWP value for this compound has not been established in major scientific assessments or regulatory listings. The atmospheric lifetime and radiative efficiency, which are key parameters for calculating GWP, have not been reported for this specific isomer. epa.govcopernicus.org

Research on other C4-hydrofluoroethers has been conducted, but the results are highly dependent on the specific molecular structure. acs.org Therefore, without dedicated studies, the precise contribution of this compound to global warming remains unquantified.

Table 3: Greenhouse Gas Properties of this compound

| Property | Value | Note |

| Atmospheric Lifetime | Not Available | Data is not available for this specific isomer. |

| Radiative Efficiency | Not Available | Data is not available for this specific isomer. |

| Global Warming Potential (100-year) | Not Available | Data is not available for this specific isomer. |

Biological Interactions and Toxicological Investigations

In Vitro Metabolism Studies

The biotransformation of 1,1,2,3,3,3-Hexafluoropropyl methyl ether has been investigated to understand how it is processed within a biological system. These studies have primarily utilized liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

In vitro studies using both rat and human liver microsomes have demonstrated that this compound undergoes metabolic processing. nih.govfluoromart.comchemicalbook.com The formation of metabolites in these systems was found to be dependent on the presence of NADPH, incubation time, substrate concentration, and protein concentration, indicating an enzyme-driven process. nih.gov

Research has shown that the rate of metabolism differs between species and is influenced by the pre-treatment of the organism. For instance, liver microsomes from untreated rats were observed to oxidize this compound at a low rate. nih.gov However, in various samples of human liver microsomes, the rates of metabolite formation were consistently higher than those seen in the liver microsomes from untreated rats. nih.gov

| Microsome Source | Condition | Rate of Fluoride (B91410) Formation (nmol F⁻/20 min/mg protein) | Reference |

|---|---|---|---|

| Rat Liver | Unpretreated | 3.56 | nih.gov |

| Rat Liver | Pretreated with Pyridine (CYP2E1 inducer) | Increased Rate | nih.gov |

| Rat Liver | Pretreated with Ethanol (CYP2E1 inducer) | Increased Rate | nih.gov |

The metabolism of this compound in both rat and human liver microsomes yields several identifiable products. nih.gov The primary metabolites identified are inorganic fluoride and formaldehyde (B43269), which are produced in a 2:1 ratio. nih.gov

Further analysis using gas chromatography/mass spectrometry (GC/MS) and 19F-NMR spectroscopy has also identified 2,3,3,3-Tetrafluoropropionic acid as a metabolite of this compound. nih.govfluoromart.com

| Metabolite | Identification Method | Stoichiometric Ratio (if applicable) | Reference |

|---|---|---|---|

| Inorganic Fluoride | Not specified | 2 | nih.gov |

| Formaldehyde | Not specified | 1 | nih.gov |

| 2,3,3,3-Tetrafluoropropionic Acid | GC/MS, 19F-NMR | Not applicable | nih.gov |

The biotransformation of this compound is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com Specifically, research has identified CYP2E1 as the key enzyme responsible for its metabolism. nih.govchemicalbook.comcookechem.com

Evidence for the role of CYP2E1 includes several key findings:

Induction Studies : Pretreatment of rats with known inducers of CYP2E1, such as pyridine and ethanol, led to a significant increase in the rate of fluoride formation from this compound. nih.gov

Correlation Analysis : A strong correlation was observed between the rates of fluoride formation and the relative amount of CYP2E1 protein in the microsomes, as quantified by immunoblotting. nih.gov This correlation held true for both rat and human liver microsome samples. nih.gov

Inhibition Studies : Co-incubation of the compound with diethyldithiocarbamate, a known inhibitor of CYP2E1, resulted in a reduction of fluoride production by over 80%, confirming that CYP2E1 is the major pathway for this metabolic reaction. nih.gov

Assessment of Acute Exposure Effects (e.g., Drowsiness, Respiratory Irritation)

Acute exposure to this compound can lead to several noticeable effects, primarily impacting the respiratory system and central nervous system. According to safety data classifications, the compound is recognized for its potential to cause respiratory irritation and drowsiness or dizziness. synquestlabs.com Inhalation of its vapors is the primary route of exposure that can trigger these effects. synquestlabs.com

Contact with the substance may also result in irritation to the skin and eyes. synquestlabs.comechemi.comapolloscientific.co.uk In the event of inhalation, first aid measures include moving the affected individual to fresh air and providing artificial respiration if breathing has stopped. synquestlabs.comechemi.comapolloscientific.co.uk

The primary acute effects associated with single-exposure incidents are summarized in the table below.

| Effect | Description | Primary Route of Exposure |

| Respiratory Irritation | Irritation of the respiratory system. synquestlabs.comapolloscientific.co.uk | Inhalation synquestlabs.com |

| Drowsiness/Dizziness | May cause drowsiness or dizziness, indicating central nervous system effects. synquestlabs.com | Inhalation synquestlabs.com |

| Skin Irritation | Causes skin irritation upon contact. synquestlabs.comechemi.com | Dermal Contact |

| Eye Irritation | Causes serious eye irritation upon contact. synquestlabs.comechemi.com | Ocular Contact |

This table is generated based on available safety data sheet information.

Investigations into Chronic Exposure Scenarios and Associated Health Risks

Detailed research specifically investigating the long-term health risks associated with chronic exposure to this compound is not extensively detailed in publicly available literature. While acute effects are documented in safety data sheets, comprehensive studies on the consequences of prolonged or repeated exposure are limited.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation (General)

Spectroscopic methods are fundamental in confirming the identity and structure of 1,1,2,3,3,3-Hexafluoropropyl methyl ether. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used for identification by conforming to the expected spectral data. thermofisher.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively. Together, these techniques offer a comprehensive profile for unambiguous structural confirmation. The molecular formula of the compound is C4H4F6O, and its molecular weight is approximately 182.06 g/mol . nist.govchemicalbook.com

Chromatographic Methods for Purity and Compositional Analysis

Chromatography is the primary methodology for separating this compound from impurities and analyzing the composition of reaction mixtures.

Gas chromatography is a principal technique for assessing the purity of this compound. Commercial suppliers often use GC to certify the purity of their products, with typical assays reaching or exceeding 98%. thermofisher.comchemimpex.comtcichemicals.com In synthetic applications, GC is employed to analyze reaction solutions. For instance, in a synthesis involving methanol (B129727) and hexafluoropropylene, chromatographic analysis of the reaction solution (after removing solvent and catalyst peaks) determined the content of hexafluoropropyl methyl ether to be 96.4%. chemicalbook.com

While specific methods for this ether are proprietary, a simplified headspace GC method with a flame ionization detector (FID) has been developed for quantifying the structurally related compound, hexafluoroisopropanol. nih.gov This method demonstrates linearity across a significant concentration range and highlights the utility of GC for analyzing volatile fluorinated compounds. nih.gov

Table 1: Purity and Compositional Analysis Data by GC

| Sample Type | Analytical Finding | Purity/Content | Reference |

| Commercial Product | Purity Assay | ≥98.0% | thermofisher.comchemimpex.comtcichemicals.com |

| Synthesis Reaction Solution | Compositional Analysis | 96.4% | chemicalbook.com |

While gas chromatography is more common for volatile compounds like this compound, liquid chromatography (LC) techniques are indispensable in other areas of fluorinated compound analysis. For example, in the analysis of nucleic acids, ion-pair reversed-phase LC often utilizes mobile phases containing related fluorinated compounds like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov These systems, often coupled with mass spectrometry (LC-MS), demonstrate the role of fluorinated additives in improving ionization and detection sensitivity in complex matrices. nih.gov Although direct applications for this compound are not widely published, the principles suggest that LC methods could be developed for non-volatile impurities or derivatives.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. mdpi.comcsustan.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical characteristics.

The electronic structure of 1,1,2,3,3,3-hexafluoropropyl methyl ether is defined by the arrangement of its electrons in molecular orbitals, which dictates its geometry, stability, and reactivity. The high degree of fluorination significantly influences the electron distribution within the molecule. The strong electronegativity of the fluorine atoms creates powerful inductive effects, withdrawing electron density from the carbon backbone and creating strong, stable carbon-fluorine bonds.

Quantum chemical methods are used to calculate various reactivity descriptors that arise from the electronic structure. researchgate.netnih.gov These descriptors help in understanding how the molecule will interact with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net Other calculated properties, such as electronic chemical potential, chemical hardness, and global electrophilicity, provide a quantitative basis for predicting the molecule's behavior in chemical reactions. mdpi.com For instance, the molecular electrostatic potential (MEP) map can visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic or electrophilic attack. researchgate.net

Table 1: Predicted Electronic and Structural Properties of this compound

| Property | Predicted Value | Significance | Source |

|---|---|---|---|

| XlogP | 2.4 | Predicts the octanol-water partition coefficient, indicating hydrophobicity. | uni.lu |

| Monoisotopic Mass | 182.01663 Da | Precise mass of the most abundant isotope combination. | uni.lu |

| Canonical SMILES | COC(C(C(F)(F)F)F)(F)F | A unique line notation representing the 2D structure. | cas.org |

This table presents data predicted by computational models.

Theoretical studies are crucial for predicting the atmospheric fate of hydrofluoroethers (HFEs). The primary degradation pathway in the troposphere for many HFEs is initiated by reaction with the hydroxyl (OH) radical. dntb.gov.uanih.govresearchgate.net Quantum chemical calculations can model this process in detail.

The methodology involves:

Identifying Reaction Sites: For this compound, hydrogen abstraction can occur from either the methyl (-OCH3) group or the methine (-CHF-) group.

Locating Transition States (TS): Using DFT methods, such as the M06-2X functional, researchers locate the transition state for each potential reaction pathway. csustan.eduresearchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier for the reaction. csustan.edunih.gov

For analogous hydrofluoroethers, studies have shown that hydrogen abstraction by OH radicals proceeds via the formation of a pre-reactive complex, followed by the transition state, and finally a post-reactive complex. researchgate.net Theoretical investigations on similar HFEs consistently show that the atmospheric reaction is initiated by hydrogen abstraction, leading to the formation of alkoxy radicals whose subsequent fate determines the final degradation products. dntb.gov.ua

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemistry focuses on the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. rsc.org This technique is essential for understanding intermolecular forces, solvation structures, and the bulk properties of this compound as a solvent or in a mixture.

MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of every atom in the system can be tracked.

Recent research has utilized MD simulations to guide the design of novel HFE solvents for applications such as battery electrolytes. rsc.org These simulations can predict key properties based on intermolecular interactions, including:

Solvation Structure: Analyzing how solvent molecules arrange around ions or other solutes. For HFEs, this includes studying the coordination of lithium ions with the ether oxygen and the role of the fluorinated parts of the molecule.

Transport Properties: Calculating properties like ionic conductivity and viscosity, which are critical for electrolyte performance.

Intermolecular Aggregation: Observing how HFE molecules interact with each other and with co-solvents, which influences the bulk properties of the fluid.

These simulations provide a molecular-level rationale for observed macroscopic properties and enable the rational design of new solvent systems by systematically modifying the molecular building blocks. rsc.org

Thermodynamic and Phase Equilibrium Modeling

Computational chemistry and theoretical studies are instrumental in predicting and understanding the physical and chemical properties of compounds, including this compound. A significant area of this research is the modeling of thermodynamic properties and phase equilibria, which is crucial for the design and optimization of chemical processes.

Vapor-Liquid Equilibrium (VLE) Studies

Vapor-Liquid Equilibrium (VLE) data is fundamental for the design of separation processes, such as distillation. These studies characterize the distribution of a chemical species between the vapor and liquid phases at equilibrium. For a given binary or multi-component system, VLE data typically includes the temperature, pressure, and compositions of both phases.

The collected experimental data points are then often correlated using thermodynamic models to ensure their consistency and to allow for interpolation and extrapolation.

Application of Activity Coefficient Models (e.g., Wilson, NRTL)

To correlate experimental VLE data and to predict phase behavior, activity coefficient models are frequently employed. These models account for the non-ideal behavior of liquid mixtures. The Wilson and Non-Random Two-Liquid (NRTL) models are among the most widely used local composition models. wikipedia.orgresearchgate.net

The Wilson equation is advantageous for its simplicity and its ability to accurately represent VLE for a wide range of miscible systems, particularly those containing polar or associating components. researchgate.netscribd.com However, a significant limitation of the Wilson equation is its inability to describe liquid-liquid immiscibility. researchgate.net

The NRTL model , introduced by Renon and Prausnitz in 1968, is more versatile as it can be applied to both miscible and partially miscible systems. wikipedia.orgresearchgate.net The NRTL equation uses three parameters for each binary pair, which allows for greater flexibility in fitting experimental data. wikipedia.org The parameters for the NRTL model are typically determined by fitting them to experimental phase equilibrium data, such as VLE, liquid-liquid equilibrium (LLE), or heat of mixing data. wikipedia.org

In the context of hydrofluoroethers, research on compounds like HFE-347mcc and HFE-449mec-f has shown that both the Wilson and NRTL equations can provide a good correlation of experimental VLE data. researchgate.net For binary systems involving these related ethers with alcohols, ketones, and esters, both models yielded similar results in correlating the activity coefficients. researchgate.net The selection between these models often depends on the specific system and the potential for liquid phase separation. scribd.com

Without specific experimental data for this compound, the binary interaction parameters for these models cannot be determined. However, the general framework for applying these models would involve:

Experimental measurement of VLE data for binary mixtures containing this compound.

Regression of the experimental data to determine the binary interaction parameters for the chosen activity coefficient model (Wilson or NRTL).

Use of the parameterized model to simulate and predict phase equilibria under different conditions.

Regulatory Frameworks and Risk Assessment in Scientific Context

Chemical Substance Registration and Data Requirements (e.g., REACH Regulation)

Before a chemical substance like 1,1,2,3,3,3-hexafluoropropyl methyl ether can be manufactured, imported, or used in many parts of the world, it must undergo a formal registration process. These regulatory frameworks are designed to ensure that manufacturers and importers understand and manage the risks associated with their substances.

One of the most comprehensive regulatory frameworks is the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. Under REACH, companies must identify and manage the risks linked to the substances they manufacture and market in the EU. For a related compound, hexafluoroisopropyl methyl ether, it is noted as a registered substance with the European Chemicals Agency (ECHA), indicating that a dossier of information on its properties and hazards has been submitted. nih.gov This process requires the submission of extensive data on the substance's physicochemical, toxicological, and ecotoxicological properties.

In the United States, the Toxic Substances Control Act (TSCA) , administered by the Environmental Protection Agency (EPA), serves a similar function. The active status of hexafluoroisopropyl methyl ether on the TSCA inventory indicates it is available for commerce in the U.S. nih.gov The "PMN" (Pre-Manufacture Notice) flag associated with it signifies that it has undergone EPA review before manufacturing commenced. nih.gov

The data requirements for registration under these frameworks are extensive and tiered based on the volume of the substance being placed on the market. Key information that is typically required includes:

Physicochemical Properties: Data on boiling point, density, vapor pressure, and flammability. echemi.comsigmaaldrich.comcas.org

Toxicological Information: Studies to determine potential health effects such as skin and eye irritation, and organ toxicity. echemi.comsynquestlabs.com

Ecotoxicological Information: Data on the substance's potential harm to aquatic life and its persistence and bioaccumulation in the environment. scbt.com

This information is used to conduct a chemical safety assessment and to establish appropriate risk management measures, which are then communicated down the supply chain via Safety Data Sheets (SDS). synquestlabs.comscbt.com

Interactive Data Table: Regulatory and Identification Data Below is a table summarizing key identification and regulatory information for this compound.

| Parameter | Value / Status | Source(s) |

| CAS Number | 382-34-3 | synquestlabs.comnist.govscbt.com |

| Molecular Formula | C₄H₄F₆O | synquestlabs.comnist.govscbt.com |

| Synonyms | HFE-356mec, 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | synquestlabs.comnist.gov |

| REACH Status | A related isomer is registered. | nih.gov |

| TSCA Status | A related isomer is listed as Active (PMN). | nih.gov |

Public Health and Environmental Hazard Identification for Research Applications

For research applications, a thorough understanding of a chemical's hazards is paramount to ensure safe handling and disposal. Hazard identification for this compound is based on data from supplier Safety Data Sheets (SDS) and entries in chemical databases, which are informed by studies conducted for regulatory purposes. nih.govechemi.comsynquestlabs.com

Public Health Hazards: The primary health hazards identified for this compound are related to irritant properties and potential effects from acute exposure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

Skin Irritation (Category 2): Causes skin irritation. echemi.comsynquestlabs.com

Serious Eye Irritation (Category 2A): Causes serious eye irritation. echemi.comsynquestlabs.com

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation and may cause drowsiness or dizziness. synquestlabs.com